

THZ1 Hydrochloride target engagement with Cysteine 312

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An In-depth Technical Guide on the Target Engagement of THZ1 with Cysteine 312 of CDK7

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a crucial regulator of two fundamental cellular processes: transcription and cell cycle progression.[1][2][3] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcriptional initiation and elongation.[1][4] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, it phosphorylates and activates cell-cycle-associated CDKs, including CDK1, CDK2, CDK4, and CDK6.[5][6] Given its central role in processes frequently dysregulated in cancer, CDK7 has emerged as a significant therapeutic target.[1][7]

THZ1 is a first-in-class, potent, and selective small molecule inhibitor of CDK7.[1][8] It operates through a unique mechanism, forming an irreversible covalent bond with Cysteine 312 (Cys312), a residue located outside of the canonical ATP-binding pocket of CDK7.[4][5][9] This interaction underpins its high potency and selectivity, making THZ1 an invaluable chemical probe for studying CDK7 biology and a promising candidate for anticancer therapy.[6] This guide provides a detailed technical overview of the target engagement between THZ1 and Cys312, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular and experimental processes.

Mechanism of Covalent Engagement





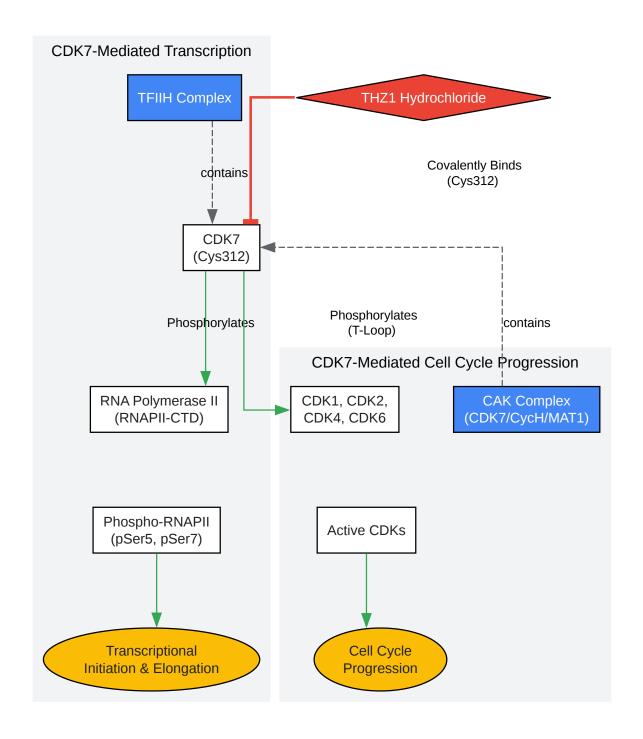


THZ1 is a phenylaminopyrimidine compound that features a reactive acrylamide moiety.[5] This functional group is key to its mechanism of action, acting as a Michael acceptor for a nucleophilic residue on its target protein. Mass spectrometry has definitively identified Cysteine 312 as the site of covalent modification on CDK7.[5]

The interaction is highly specific due to the unique structural features of CDK7. Cys312 is located on a C-terminal extension of the kinase that traverses the ATP-binding cleft.[5][10] This positions the cysteine residue in close proximity to the reactive acrylamide of THZ1 when the inhibitor is bound to the ATP pocket, facilitating the covalent reaction.[5] This irreversible binding leads to the inactivation of CDK7's kinase function.[5] The uniqueness of Cys312 to CDK7 within the CDK family contributes significantly to the inhibitor's selectivity, although THZ1 has been shown to inhibit CDK12 and CDK13 at higher concentrations, as they possess similarly accessible cysteines.[5][9][10]

The functional consequence of this covalent inhibition is a dose- and time-dependent decrease in the phosphorylation of the RNAPII CTD at Serine 5 (Ser5) and Serine 7 (Ser7), which are direct substrates of CDK7.[2][5] This leads to the suppression of transcription, particularly of genes associated with super-enhancers that are critical for cancer cell identity.[2]





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Diagram 1: THZ1 Mechanism of Action on CDK7 Signaling Pathways.

Quantitative Data on Target Engagement and Cellular Activity



The potency of THZ1 has been quantified through various biochemical and cell-based assays. Its covalent nature results in time-dependent inhibition. The non-reactive analog, THZ1-R, in which the acrylamide double bond is reduced, serves as a crucial negative control to demonstrate the importance of the covalent interaction.[6]

Inhibitor	Target(s)	Assay Type	Metric	Value (nM)	Notes
THZ1	CDK7	LanthaScree n® Eu Kinase Binding	KD	3.2	Time-dependent inhibition observed.[5]
THZ1-R	CDK7	LanthaScree n® Eu Kinase Binding	KD	183	Diminished activity confirms covalent mechanism.
THZ1	CDK12	In Vitro Kinase Assay	IC50	~150-250	Inhibits at higher concentration s than CDK7.
THZ1	CDK13	In Vitro Kinase Assay	IC50	~150-250	Similar off- target activity as with CDK12.[5] [10]
THZ1	Jurkat (T- ALL)	Cell Proliferation	GI50	~50	Potent anti- proliferative effect.[5]
THZ1	Loucy (T- ALL)	Cell Proliferation	GI50	~50	Potent antiproliferative effect.[5]



Experimental Protocols

Characterizing the covalent engagement of THZ1 with Cys312 requires a multi-faceted approach, combining biochemical, cellular, and proteomic techniques.

Western Blot Analysis of RNAPII CTD Phosphorylation

This is the most direct cellular assay to confirm the functional inhibition of CDK7 by THZ1.[2]

- Objective: To measure the phosphorylation status of RNAPII CTD at Ser2, Ser5, and Ser7.
- Protocol:
 - Cell Treatment: Culture cells (e.g., Jurkat, HCT116) and treat with various concentrations of THZ1, THZ1-R, or DMSO vehicle for a specified time (e.g., 4-6 hours).[1][5]
 - Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
 - Quantification: Determine protein concentration using a BCA assay.
 - SDS-PAGE and Transfer: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
 - Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate overnight at 4°C with primary antibodies specific for total RNAPII, phospho-Ser2, phospho-Ser5, and phospho-Ser7 RNAPII.[1]
 - Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
- Expected Outcome: A dose-dependent decrease in pSer5 and pSer7 levels in THZ1-treated cells, with minimal change in total RNAPII levels. THZ1-R should show significantly less effect.[6]

Competitive Pulldown Assay for Cellular Target Engagement

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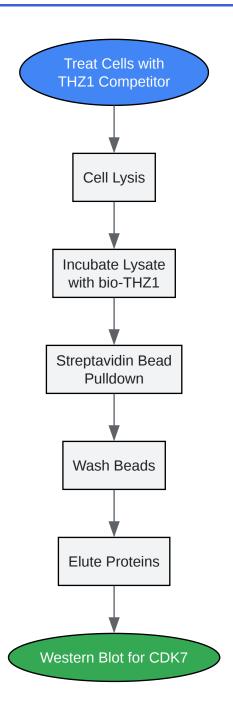




This assay uses a biotinylated version of THZ1 (bio-THZ1) to confirm direct binding to CDK7 within the cellular environment.[5][9]

- Objective: To demonstrate that THZ1 competes with bio-THZ1 for binding to cellular CDK7.
- Protocol:
 - Cell Treatment: Treat cells (e.g., HAP1, Jurkat) with increasing concentrations of THZ1 or a non-covalent competitor for a set duration (e.g., 6 hours).[9]
 - Lysis: Lyse the cells to obtain total protein extracts.
 - bio-THZ1 Incubation: Incubate the lysates with a fixed concentration of bio-THZ1 to label the unbound CDK7 population.[9]
 - Pulldown: Use streptavidin-conjugated beads to pull down the bio-THZ1-protein complexes.
 - Western Blot Analysis: Elute the bound proteins and analyze by Western blot using an antibody against CDK7.
- Expected Outcome: The amount of CDK7 pulled down by bio-THZ1 will decrease as the concentration of the competing THZ1 increases, demonstrating direct target engagement.[9]





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Diagram 2: Experimental Workflow for Competitive Pulldown Assay.

Mass Spectrometry for Covalent Adduct Identification

This is the definitive method to identify the precise amino acid residue that forms a covalent bond with the inhibitor.

• Objective: To identify the specific cysteine residue on CDK7 modified by THZ1.

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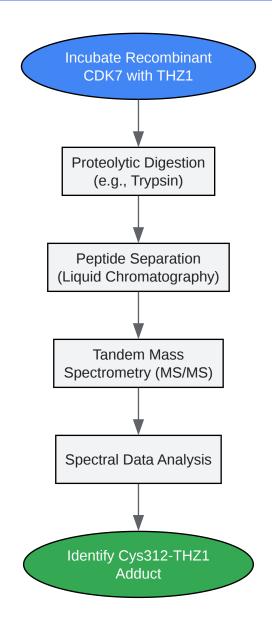




· Protocol:

- Incubation: Incubate recombinant CDK7/cyclin H/MAT1 trimeric complex with THZ1.[5]
- Digestion: Denature the protein complex and digest it into smaller peptides using a specific protease (e.g., trypsin or Glu-C).
- LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).
- Data Analysis: Search the MS/MS spectra against the CDK7 protein sequence to identify peptides. Look for a mass shift on a cysteine-containing peptide corresponding to the molecular weight of THZ1.
- Expected Outcome: Identification of a peptide containing Cys312 with a mass modification matching the addition of THZ1, confirming it as the site of covalent binding.[5]





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Diagram 3: Workflow for Mass Spectrometry-Based Covalent Site ID.

In Vitro Kinase Assay with Cys312 Mutant

This assay validates the critical role of Cys312 in the irreversible inhibition by THZ1.

- Objective: To show that mutating Cys312 to a less nucleophilic residue (e.g., Serine) abrogates the inhibitory activity of THZ1.
- Protocol:



- Protein Expression: Generate and purify two versions of the CDK7 complex: wild-type
 (WT) and a C312S mutant.[5]
- Kinase Reaction: Set up in vitro kinase reactions for both WT and C312S CDK7 using a known substrate (e.g., a peptide derived from RNAPII CTD) and radiolabeled ATP ([γ-³²P]ATP).
- Inhibitor Treatment: Perform the reactions in the presence of increasing concentrations of THZ1.
- Quantification: Measure the incorporation of ³²P into the substrate to determine kinase activity.
- Expected Outcome: THZ1 will potently inhibit the WT CDK7 enzyme. In contrast, the C312S mutant will be significantly less sensitive to THZ1, demonstrating that the covalent interaction with Cys312 is required for potent, irreversible inhibition.[5][9]

Conclusion

The engagement of THZ1 with Cysteine 312 of CDK7 represents a landmark in kinase inhibitor design, showcasing the potential of targeting non-catalytic residues to achieve both high potency and selectivity.[5] The covalent, irreversible bond formed between the acrylamide moiety of THZ1 and the uniquely positioned Cys312 residue effectively shuts down the dual transcriptional and cell-cycle-regulatory functions of CDK7.[4][5] This mechanism has been rigorously validated through a suite of biochemical, cellular, and proteomic experiments, which collectively provide a comprehensive understanding of its target engagement. This detailed knowledge not only solidifies the role of THZ1 as a critical tool for cancer biology research but also provides a rational framework for the development of next-generation covalent inhibitors targeting CDK7 and other kinases.

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